molecular formula C21H28N2O3 B1668317 2-(diethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate CAS No. 110530-07-9

2-(diethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate

Cat. No.: B1668317
CAS No.: 110530-07-9
M. Wt: 356.5 g/mol
InChI Key: UWHWYEUAWUNYMZ-UHFFFAOYSA-N
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Description

2-(diethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are often used in perfumes and flavorings. This particular compound is characterized by its unique structure, which includes a carbanilic acid moiety, an m-ethoxy group, and a 2-(diethylamino)ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate typically involves the esterification of carbanilic acid with 2-(diethylamino)ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. Commonly used acid catalysts include sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield carbanilic acid and 2-(diethylamino)ethanol.

    Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium alkoxides or amines.

Major Products Formed

    Hydrolysis: Carbanilic acid and 2-(diethylamino)ethanol.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-(diethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carbanilic acid, which may interact with enzymes or receptors in biological systems. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may modulate cellular processes through its interaction with key proteins.

Comparison with Similar Compounds

Similar Compounds

  • Carbanilic acid, m-ethoxy-N-phenyl-, ethyl ester
  • Carbanilic acid, m-ethoxy-N-phenyl-, methyl ester
  • Carbanilic acid, m-ethoxy-N-phenyl-, propyl ester

Uniqueness

2-(diethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate is unique due to the presence of the 2-(diethylamino)ethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and may influence its interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

110530-07-9

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

2-(diethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate

InChI

InChI=1S/C21H28N2O3/c1-4-22(5-2)15-16-26-21(24)23(18-11-8-7-9-12-18)19-13-10-14-20(17-19)25-6-3/h7-14,17H,4-6,15-16H2,1-3H3

InChI Key

UWHWYEUAWUNYMZ-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC(=CC=C2)OCC

Canonical SMILES

CCN(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC(=CC=C2)OCC

Appearance

Solid powder

110530-07-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Carbanilic acid, m-ethoxy-N-phenyl-, 2-(diethylamino)ethyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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